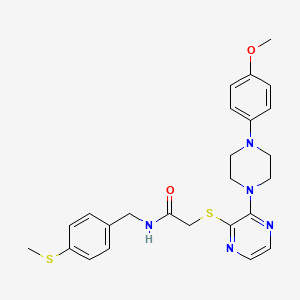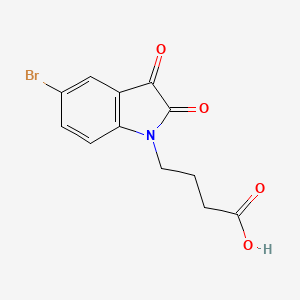
4-(5-bromo-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-(5-bromo-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)butanoic acid” is a chemical compound with the molecular formula C12H10BrNO4 . It is a derivative of indole, a heterocyclic compound that is widely used in the pharmaceutical industry .
Molecular Structure Analysis
The molecular structure of this compound consists of an indole ring substituted with a butanoic acid group at the 4-position and a bromo group at the 5-position . The indole ring itself is a bicyclic structure, consisting of a benzene ring fused to a pyrrole ring .
Scientific Research Applications
Synthesis and Biological Applications
- The compound and its derivatives have been extensively studied in synthetic chemistry, especially for the creation of novel scaffolds in drug design. For instance, indole-based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides were synthesized, showing potent inhibitory potential against the urease enzyme, indicating their therapeutic potential in drug design programs (Nazir et al., 2018). Similarly, indole-based CXC chemokine receptor-2 (CXCR2) antagonists were synthesized from similar compounds, showing promise in the treatment of a range of inflammatory diseases (Expert Opinion on Therapeutic Patents, 2003).
Antimicrobial and Enzyme Inhibition
- New indole-based scaffolds have also demonstrated significant biological activity. For instance, these compounds exhibited considerable inhibition against α-glucosidase enzyme, suggesting their potential as antidiabetic agents. They also showed low cytotoxicity, which makes them promising for further research as therapeutic agents (Nazir et al., 2018).
- Moreover, the antimicrobial activity of heterocyclic compounds derived from similar indole structures was explored, revealing that these new compounds exhibit high antibacterial activity, indicating their potential for pharmaceutical applications (Mageed et al., 2021).
Stability and Complexation Studies
- The compound's derivatives were also studied for their stability and complexation properties. The stability constants of metal−ligand complexes with this compound were determined, providing insights into the chemical behavior of these complexes in various conditions, which is crucial for their potential applications in various fields like catalysis, environmental chemistry, and materials science (Mubarak & El-Bindary, 2010).
Future Directions
Indole derivatives, such as “4-(5-bromo-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)butanoic acid”, have a broad range of chemical and biological properties, making them valuable in the development of new drugs . Future research may focus on exploring the diverse biological activities of these compounds and developing novel therapeutic applications .
Mechanism of Action
Target of Action
The primary target of the compound 4-(5-bromo-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)butanoic acid Similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors , which can be helpful in developing new useful derivatives.
Mode of Action
The specific mode of action for This compound It’s worth noting that indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . These activities suggest a broad range of interactions with their targets and resulting changes.
Biochemical Pathways
The specific biochemical pathways affected by This compound Similar compounds have been found to activate e3 ligase, which ubiquitinylates proteins for proteolysis . This suggests that the compound may affect protein degradation pathways.
Result of Action
The molecular and cellular effects of This compound Given the broad range of biological activities of similar indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.
properties
IUPAC Name |
4-(5-bromo-2,3-dioxoindol-1-yl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO4/c13-7-3-4-9-8(6-7)11(17)12(18)14(9)5-1-2-10(15)16/h3-4,6H,1-2,5H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLXXAJIPXXKSNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)C(=O)N2CCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

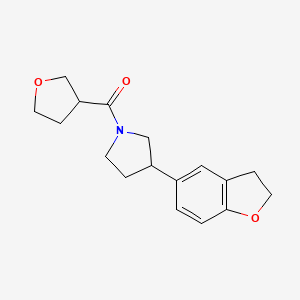
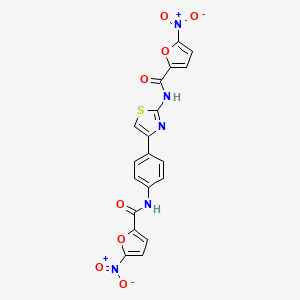
![N-(2,4-difluorophenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2544972.png)
![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)isobutyramide](/img/structure/B2544973.png)
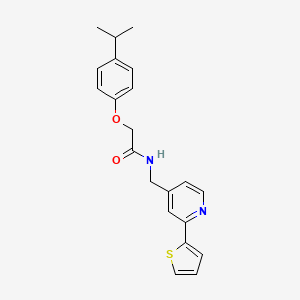
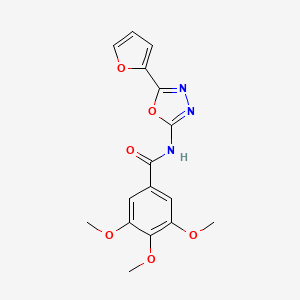
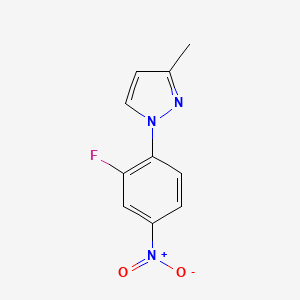
![8-Oxa-11-azatricyclo[4.3.3.0,1,6]dodecane hydrochloride](/img/structure/B2544981.png)
![4-Chloro-2-{[(3,5-dichlorophenyl)amino]methyl}phenol](/img/structure/B2544983.png)
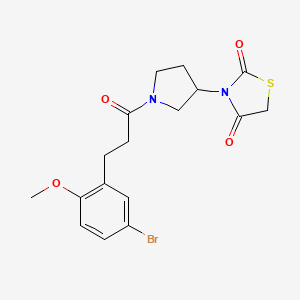
![N-[4-(2-phenylethynyl)phenyl]-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2544985.png)
![1-(2,5-dimethoxyphenyl)-3-hydroxy-3-(p-tolyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2544987.png)
